Desthiobiotin-PEG4-Alkyne

Description

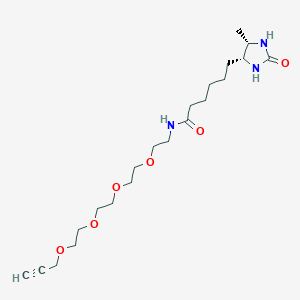

Desthiobiotin-PEG4-Alkyne (CAS: 1802907-99-8) is a biotin analog lacking the sulfur atom in the thiophane ring of biotin, resulting in reduced binding affinity to streptavidin (KD ≈ 10⁻¹¹ M vs. biotin’s KD ≈ 10⁻¹⁵ M). This property enables reversible binding, allowing efficient elution of desthiobiotinylated molecules from streptavidin resins using excess biotin .

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSNBVBVAYQBHF-RBUKOAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components and Reaction Design

This compound (C21H37N3O6, MW 427.23 g/mol) comprises three modular units:

-

Desthiobiotin : A sulfur-free biotin analog with reduced streptavidin affinity (Kd = 10^11 M).

-

PEG4 spacer : A tetraethylene glycol chain enhancing hydrophilicity and reducing aggregation.

-

Terminal alkyne : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule conjugation.

Synthesis typically proceeds via stepwise coupling:

-

PEG4-alkyne backbone preparation : Alkyne-PEG4-NHS ester (CAS 1393330-40-9) serves as the foundational intermediate, synthesized by activating PEG4-diol with propargyl bromide followed by NHS esterification.

-

Desthiobiotin conjugation : The NHS ester reacts with desthiobiotin’s primary amine under mild alkaline conditions (pH 8–9) in anhydrous DMF or DMSO.

-

Purification : Reverse-phase HPLC or silica gel chromatography isolates the product, with yields ≥70%.

Preparation of Alkyne-PEG4-NHS Ester

Reagents :

-

PEG4-diol (MW 194.23 g/mol)

-

Propargyl bromide (1.2 equiv)

-

N,N’-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

-

N-Hydroxysuccinimide (NHS, 1.1 equiv)

Procedure :

-

PEG4-alkyne synthesis : PEG4-diol (10 mmol) and propargyl bromide (12 mmol) react in THF with K2CO3 (15 mmol) at 50°C for 24 hr. The product is extracted with ethyl acetate and dried over Na2SO4.

-

NHS activation : PEG4-alkyne (8 mmol) is treated with DCC (8.8 mmol) and NHS (8.8 mmol) in DCM at 0°C for 2 hr. The mixture is filtered to remove dicyclohexylurea and concentrated.

Characterization :

Desthiobiotin Coupling to PEG4-Alkyne

Reagents :

-

Desthiobiotin (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Anhydrous DMF

Procedure :

-

Amide bond formation : Alkyne-PEG4-NHS ester (5 mmol) and desthiobiotin (6 mmol) are dissolved in DMF with TEA (10 mmol). The reaction proceeds at 25°C for 12 hr under nitrogen.

-

Workup : The solution is diluted with ice-cold diethyl ether, precipitating the product. Centrifugation yields a white solid.

Optimization Notes :

Final Product Isolation

Purification :

-

Size-exclusion chromatography : Sephadex LH-20 with methanol eluent removes unreacted desthiobiotin.

-

Lyophilization : The purified product is freeze-dried to a colorless oil.

Quality Control :

Reaction Optimization and Scalability

Solvent and Temperature Effects

Scalability Challenges

-

PEG4-alkyne stability : Prolonged storage at −20°C under nitrogen prevents oxidation.

-

Cost drivers : Desthiobiotin accounts for 60% of material costs, necessitating efficient recovery.

Analytical Characterization Tables

Table 1. Physicochemical Properties of this compound

Table 2. Synthetic Yield Optimization

| Parameter | Yield (%) | Purity (%) |

|---|---|---|

| Standard conditions | 72 | 95 |

| Desthiobiotin (1.5 equiv) | 85 | 97 |

| Anhydrous DMF | 90 | 98 |

Applications in Bioconjugation and Affinity Purification

Chemical Reactions Analysis

Types of Reactions: Desthiobiotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction is highly chemoselective, allowing the alkyne group to conjugate with azide groups without interfering with other functional groups in biological samples .

Common Reagents and Conditions:

Reagents: Azide-labeled biomolecules, copper(I) catalysts.

Conditions: Aqueous solvents, mild temperatures.

Major Products: The major products formed from these reactions are bioconjugates where the desthiobiotin moiety is linked to the target biomolecule via the PEG4 spacer .

Scientific Research Applications

Chemistry

- Click Chemistry : Desthiobiotin-PEG4-Alkyne is extensively used in click chemistry for selective labeling and enrichment of biomolecules. The alkyne group facilitates conjugation with azide-labeled molecules, enabling efficient and specific reactions without the need for toxic catalysts .

Biology

- Pull-down Experiments : This compound is employed in pull-down assays to isolate protein complexes. The soft-release feature minimizes co-purification of endogenous biotinylated molecules, allowing researchers to study specific interactions without interference .

- RNA Labeling : Recent studies have demonstrated its application in labeling RNA molecules. For instance, this compound was used to modify tRNAs through CuAAC (copper-catalyzed azide-alkyne cycloaddition), facilitating their isolation via streptavidin-coated beads .

Medicine

- Targeted Delivery Systems : In medical research, this compound is utilized for the targeted delivery of therapeutic agents. Its ability to bind specifically to streptavidin allows for the development of drug delivery systems that can release drugs at specific sites within the body .

Industry

- Biosensors and Diagnostic Assays : The compound's specificity and mild elution conditions make it ideal for developing biosensors and diagnostic assays. It enhances the detection efficiency of biomolecules by reducing steric hindrance due to its hydrophilic PEG4 spacer .

Case Study 1: RNA Manipulation

In a study published in Angewandte Chemie, researchers successfully used this compound to label native RNA molecules without affecting nucleobase amino groups. The labeled tRNAs were isolated using streptavidin beads, demonstrating the compound's utility in RNA research .

Case Study 2: Protein Complex Isolation

Another study highlighted the effectiveness of this compound in isolating protein complexes from cell lysates. The researchers reported that using this compound significantly reduced background noise from endogenous biotinylated proteins during elution processes .

Mechanism of Action

Desthiobiotin-PEG4-Alkyne exerts its effects through the specific binding of the desthiobiotin moiety to streptavidin. The alkyne group allows for the conjugation of the compound to azide-labeled biomolecules via click chemistry. This binding and conjugation facilitate the selective labeling, isolation, and study of target biomolecules .

Comparison with Similar Compounds

Structure and Properties :

- Molecular formula : C₂₁H₃₇N₃O₆

- Molecular weight : 427.54 g/mol

- Physical state : Pale yellow or white solid

- Solubility : Soluble in water and most organic solvents (e.g., DMSO, DMF) .

- Key features :

The table below compares Desthiobiotin-PEG4-Alkyne with structurally or functionally related compounds, highlighting key differences in reactivity, affinity, and applications.

DBCO-PEG4-Desthiobiotin

- Reactive group : Dibenzocyclooctyne (DBCO) enables strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper catalysts, which is critical for cell viability in live experiments .

- Applications : Preferred for in vivo labeling or copper-sensitive systems.

Desthiobiotin-PEG3-Azide

- Reactive group : Azide facilitates inverse CuAAC (alkyne-containing probes react with azide-modified targets).

- Utility : Enables orthogonal labeling when combined with alkyne-based reagents .

Dde Biotin-PEG4-Alkyne

- Unique feature : Dde (dimethyl-dioxynaphthyl) protecting group allows selective deprotection under mild hydrazine treatment, enabling sequential labeling .

- Use case : Multi-step bioconjugation workflows (e.g., releasing specific tagged proteins).

Biotin-PEG4-Alkyne

- Affinity : Irreversible binding to streptavidin (KD ≈ 10⁻¹⁵ M) ensures stable complexes but requires harsh elution conditions (e.g., boiling in SDS) .

- Application: Ideal for permanent immobilization (e.g., diagnostic assays).

Desthiobiotin-PEG4-Acid

- Functionality : Carboxylic acid group facilitates conjugation with amine-containing molecules via EDC/NHS chemistry.

- Advantage: No click chemistry required; suitable for traditional crosslinking .

Biological Activity

Desthiobiotin-PEG4-Alkyne is a specialized compound that combines the properties of desthiobiotin with a polyethylene glycol (PEG) spacer and an alkyne functional group. This compound is primarily utilized in biochemical assays and click chemistry applications, particularly for selective labeling of biomolecules. Below, we explore its biological activity, including binding characteristics, applications in research, and relevant studies.

Chemical Characteristics

- Chemical Formula : C21H37N3O6

- Molecular Weight : 427.23 g/mol

- Solubility : Soluble in DMSO, DMF, and methanol

- Storage Conditions : Recommended at -20°C

Binding Affinity

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but lower affinity than biotin itself (Kd values of M for desthiobiotin versus M for biotin) . This property allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resins under mild conditions, minimizing the co-purification of endogenous biotinylated molecules.

Applications in Research

This compound serves as a versatile tool in various biological applications:

- Click Chemistry : The alkyne moiety allows for the incorporation of desthiobiotin into larger biomolecular constructs via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the study of protein interactions and dynamics.

- Protein Labeling : It can be used to label proteins in live cells or in vitro systems, enabling the visualization and tracking of protein localization and interactions.

Case Studies and Research Findings

-

Selective Protein Labeling :

A study demonstrated that this compound could effectively label target proteins in complex biological samples. The soft-release characteristic enabled researchers to elute labeled proteins without disrupting other biotinylated species, enhancing specificity in pull-down assays . -

Inhibition Studies :

In a comparative study involving various inhibitors, desthiobiotin derivatives were assessed for their ability to modulate enzyme activity. The results indicated that compounds with PEG linkers exhibited improved solubility and bioavailability, which are critical for effective inhibition in vivo . -

Bacterial Studies :

Research involving gut microbiota highlighted the potential use of desthiobiotin derivatives as probes to study bacterial bile salt hydrolases (BSH). These studies showed that specific labeling could help elucidate the role of gut bacteria in bile acid metabolism .

Data Table: Comparison of Binding Affinities

| Compound | Kd (M) | Binding Specificity | Application Area |

|---|---|---|---|

| Biotin | High | General protein labeling | |

| Desthiobiotin | Moderate | Selective elution | |

| This compound | TBD | High | Click chemistry & protein tracking |

Q & A

Q. What is the structural and functional significance of the PEG4 linker in Desthiobiotin-PEG4-Alkyne for biomolecular labeling?

The PEG4 linker enhances water solubility and sterically separates the desthiobiotin moiety from the target molecule, improving accessibility for streptavidin binding while minimizing steric hindrance during labeling . This spacer also reduces non-specific interactions in aqueous environments, critical for applications like pull-down assays or fluorescence microscopy. For experimental validation, compare binding efficiency of this compound with shorter PEG variants (e.g., PEG2) using streptavidin-coated beads and quantify elution yields via UV-Vis spectroscopy .

Q. How should this compound be incorporated into copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols for protein labeling?

Optimize reaction conditions by maintaining a 1:1–1:3 molar ratio of alkyne (this compound) to azide-modified biomolecules. Use 1–5 mM CuSO₄, 2–5 mM sodium ascorbate, and 0.1–1 mM ligand (e.g., TBTA) in PBS or HEPES buffer (pH 7.4) at 25–37°C for 1–4 hours . Include negative controls without copper to confirm click-specific labeling. Post-reaction, purify conjugates via size-exclusion chromatography to remove unreacted reagents .

Q. What are the advantages of desthiobiotin over biotin in affinity purification workflows?

Desthiobiotin binds streptavidin with lower affinity (Kd ~10⁻⁷ M vs. biotin’s Kd ~10⁻¹⁵ M), enabling gentler elution using biotin competitors (e.g., 2–5 mM biotin in buffer) instead of harsh denaturants . This preserves protein functionality for downstream assays. Validate elution efficiency via SDS-PAGE or Western blot, comparing desthiobiotin-labeled samples with traditional biotin-streptavidin systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency when using this compound across different biomolecular targets (e.g., proteins vs. nucleic acids)?

Variations in labeling efficiency often arise from differences in azide accessibility or reaction kinetics. For proteins, ensure azide tags are positioned in solvent-exposed regions (e.g., via site-specific incorporation of azidohomoalanine). For nucleic acids, optimize CuAAC conditions by increasing reaction time (6–12 hours) and including stabilizing agents like BSA (0.1–1 mg/mL) . Quantify labeling efficiency using MALDI-TOF MS or fluorescence anisotropy, and correlate with structural models of target biomolecules .

Q. What strategies mitigate copper-induced oxidative damage during CuAAC with this compound in live-cell labeling experiments?

Copper toxicity can be reduced by:

- Using low Cu⁺ concentrations (≤100 µM) with biocompatible ligands (e.g., BTTAA).

- Incorporating copper chelators (e.g., bathocuproine) post-reaction to quench residual Cu⁺.

- Employing strain-promoted azide-alkyne cycloaddition (SPAAC) as a copper-free alternative, though this requires longer reaction times (12–24 hours) . Validate cell viability via MTT assays and confirm labeling specificity using desthiobiotin-free controls .

Q. How can this compound be integrated with orthogonal labeling techniques (e.g., HaloTag or SNAP-tag) for multi-component imaging?

Design sequential labeling workflows:

- First, label HaloTag-fused proteins with a chloroalkane-functionalized azide.

- Perform CuAAC with this compound.

- Use a second orthogonal system (e.g., SNAP-tag with benzylguanine-desthiobiotin) for concurrent labeling. Confirm specificity via confocal microscopy and competitive elution assays. Include controls with single-labeling conditions to rule out cross-reactivity .

Q. What analytical methods are critical for characterizing this compound conjugates and ensuring batch-to-batch reproducibility?

- Purity : HPLC with UV detection (220–280 nm) and MS for molecular weight confirmation .

- Functionality : Streptavidin-binding assays (e.g., surface plasmon resonance) to measure binding kinetics .

- Stability : Long-term storage studies at -20°C with periodic NMR or FTIR analysis to detect degradation (e.g., PEG oxidation) . Document all parameters following FAIR data principles .

Methodological Best Practices

- Storage : Aliquot this compound in anhydrous DMSO and store at -20°C; avoid freeze-thaw cycles to prevent PEG hydrolysis .

- Troubleshooting Low Binding : Pre-block streptavidin resins with BSA (1% w/v) to reduce non-specific adsorption. Optimize desthiobiotin:streptavidin molar ratios (≥4:1) to ensure saturation .

- Data Reporting : Include detailed reaction schematics, reagent lot numbers, and raw data (e.g., chromatograms, binding curves) in supplementary materials for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.